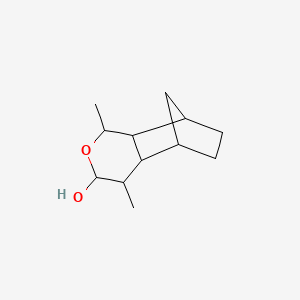
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol is a chemical compound known for its unique structure and properties It is a derivative of benzopyran, featuring a methano bridge and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives, which undergo cyclization in the presence of acid catalysts. The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in the presence of a suitable solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethylbenzene: Shares the dimethyl substitution but lacks the methano bridge and octahydro structure.
Octahydro-1H-5,8-methano-2-benzopyran: Similar core structure but without the dimethyl groups.
Uniqueness
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol is unique due to its combination of a methano bridge, multiple methyl groups, and an octahydro structure. This unique arrangement imparts specific chemical and physical properties, making it distinct from other related compounds.
Eigenschaften
CAS-Nummer |
133657-75-7 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
3,6-dimethyl-4-oxatricyclo[6.2.1.02,7]undecan-5-ol |
InChI |
InChI=1S/C12H20O2/c1-6-10-8-3-4-9(5-8)11(10)7(2)14-12(6)13/h6-13H,3-5H2,1-2H3 |
InChI-Schlüssel |
PAQJVSUIEXHPKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C3CCC(C3)C2C(OC1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



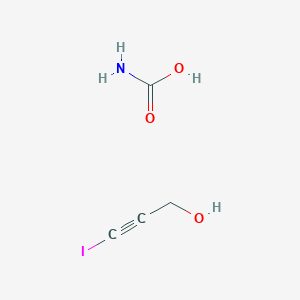
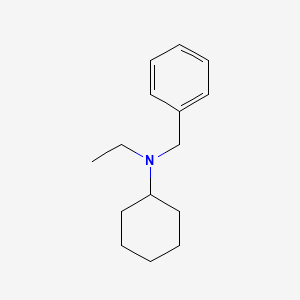


![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
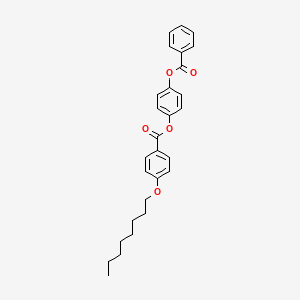
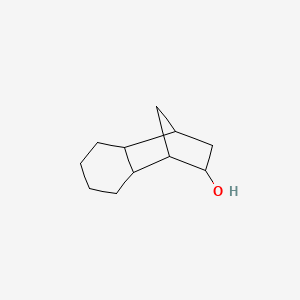
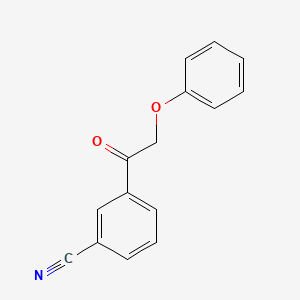
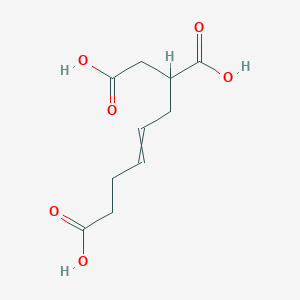
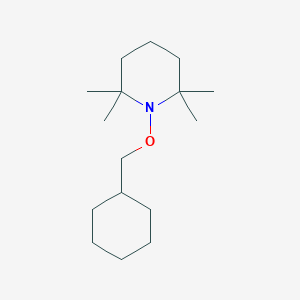
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

